

# Application Notes and Protocols for 2-Bromothiazol-4-amine in Medicinal Chemistry

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## Compound of Interest

Compound Name: 2-Bromothiazol-4-amine

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## Introduction

**2-Bromothiazol-4-amine** is a heterocyclic building block of significant interest in medicinal chemistry. As a derivative of the versatile 2-aminothiazole scaffold, it serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. The 2-aminothiazole core is a well-established pharmacophore present in numerous approved drugs and clinical candidates, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.

The strategic placement of a bromine atom at the 2-position and an amine group at the 4-position offers unique opportunities for synthetic diversification. The bromine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The 4-amino group provides a handle for amide bond formation and other derivatizations, further expanding the chemical space for drug discovery.

These application notes provide an overview of the utility of **2-Bromothiazol-4-amine** in medicinal chemistry, with a focus on its application as a scaffold for kinase inhibitors and antimicrobial agents. Detailed protocols for its synthesis and the synthesis of a related derivative are provided, along with examples of its incorporation into biologically active molecules.

# Applications in Medicinal Chemistry

## Kinase Inhibitors

The 2-aminothiazole scaffold is a key component of numerous kinase inhibitors. The nitrogen atoms of the thiazole ring and the exocyclic amino group can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. **2-Bromothiazol-4-amine** serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors.

One of the most prominent examples of a drug containing a 2-aminothiazole core is Dasatinib, a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).<sup>[1]</sup> Dasatinib inhibits the BCR-ABL fusion protein and Src family kinases, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.<sup>[1]</sup> The 2-aminothiazole moiety in Dasatinib is crucial for its binding to the kinase domain.

Derivatives of 2-aminothiazole have been shown to inhibit a range of other kinases, including Aurora kinases, casein kinase II (CK2), and phosphatidylinositol-3 kinase (PI3K), all of which are important targets in oncology.<sup>[2][3]</sup>

## Antimicrobial Agents

2-Aminothiazole derivatives have also demonstrated significant potential as antimicrobial agents. The thiazole nucleus is a cornerstone in the development of antibacterial and antifungal drugs. The introduction of a bromine atom can enhance the antimicrobial activity of the parent scaffold.

For instance, certain halogenated thiazolyl-thiourea derivatives have shown promising efficacy against staphylococcal species, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.<sup>[4]</sup> Furthermore, various functionally substituted 2-aminothiazoles have exhibited potent activity against a panel of bacterial and fungal strains, with some compounds showing better efficacy than established drugs like ampicillin and ketoconazole.<sup>[5]</sup> The 2-aminothiazole scaffold has also been explored for the development of anti-tubercular agents, with some derivatives showing bactericidal activity against *Mycobacterium tuberculosis*.<sup>[6]</sup>

## Quantitative Biological Data

The following tables summarize the biological activity of various derivatives based on the 2-aminothiazole scaffold. While specific data for **2-Bromothiazol-4-amine** is limited, the data for its derivatives highlight the potential of this chemical class.

Compound/Derivative Class	Target/Organism	Activity (IC50/MIC)	Reference
Dasatinib	BCR-ABL, Src family kinases	Sub-nanomolar IC50	[7]
Thiazole derivatives as CDK9 inhibitors	CDK9	0.64 - 2.01 $\mu$ M IC50	[3]
Thiazole derivatives as CK2 and GSK3 $\beta$ inhibitors	CK2, GSK3 $\beta$	1.9 $\pm$ 0.05 $\mu$ M and 0.67 $\pm$ 0.27 $\mu$ M IC50	[3]
Cefixime (contains a 2-aminothiazole moiety)	GSK3 $\beta$	2.55 $\mu$ M IC50	[3]
Thiazolyl-thiourea derivatives	Staphylococcus aureus, Staphylococcus epidermidis	4 - 16 $\mu$ g/mL MIC	[4]
2-Aminothiazole derivative 20	Mycobacterium tuberculosis	< 0.5 $\mu$ M MIC	[6]
4-(4-bromophenyl)-thiazol-2-amine derivative p2	MCF7 (breast cancer cell line)	10.5 $\mu$ M IC50	[8]

## Experimental Protocols

### Protocol 1: Synthesis of 2-Bromothiazol-4-amine

The synthesis of **2-Bromothiazol-4-amine** can be achieved via a "halogen dance" rearrangement of a protected 2-amino-5-bromothiazole. The free amine is noted to be unstable and is best used immediately after preparation.[2]

### Step 1: Synthesis of tert-Butyl (2-aminothiazol-5-yl)carbamate

This step is not explicitly for the target molecule but is a common protection strategy for the amine group.

### Step 2: Bromination to tert-Butyl (2-amino-5-bromothiazol-yl)carbamate

This step introduces the bromine at the 5-position.

### Step 3: Halogen Dance Rearrangement to tert-Butyl (4-bromothiazol-2-yl)carbamate

This is the key step to move the bromine from the 5- to the 4-position.

- Materials:

- tert-Butyl (2-amino-5-bromothiazol-yl)carbamate
- Diisopropylamine
- n-Butyllithium in hexanes
- Anhydrous Tetrahydrofuran (THF)

- Procedure:

- Prepare a fresh solution of Lithium diisopropylamide (LDA) by adding n-butyllithium (1.3 mmol) dropwise to a solution of diisopropylamine (1.4 mmol) in anhydrous THF (3.5 mL) at -78 °C under an argon atmosphere.[9]
- Dissolve tert-butyl (2-amino-5-bromothiazol-yl)carbamate (1.0 g, 3.6 mmol) in dry THF (4 mL).[9]
- Add the thiazole solution dropwise to the freshly prepared LDA solution (11.9 mmol) at 0 °C under argon.[9]
- Stir the resulting solution at 0 °C for 15 minutes.[9]

- The reaction mixture containing the desired tert-butyl (4-bromothiazol-2-yl)carbamate is then ready for the deprotection step.

#### Step 4: Deprotection to **2-Bromothiazol-4-amine**

- Materials:
  - tert-Butyl (4-bromothiazol-2-yl)carbamate solution in THF
  - Trifluoroacetic acid (TFA)
  - Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
  - Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Procedure:
  - To the solution of tert-butyl (4-bromothiazol-2-yl)carbamate (2 mmol) in CH<sub>2</sub>Cl<sub>2</sub> (8 mL), add trifluoroacetic acid (5 mL) and stir at 20 °C.[2]
  - Monitor the reaction by TLC. After 4 hours, evaporate the solution to dryness.[2]
  - Azeotrope the residue with CH<sub>2</sub>Cl<sub>2</sub> (2 x 5 mL).[2]
  - Partition the residue between saturated aqueous NaHCO<sub>3</sub> (20 mL) and CH<sub>2</sub>Cl<sub>2</sub> (5 x 10 mL).[2]
  - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate to yield **2-Bromothiazol-4-amine** as a white solid (yields are reported to be high, e.g., 94%).[2]
  - Note: The product is unstable and should be used immediately in the next reaction step.[2]

## Protocol 2: Synthesis of 2-Amino-5-bromo-4-tert-butylthiazole

This protocol provides a reliable method for the synthesis of a related, substituted 2-aminothiazole, which can serve as a template for derivatization and biological screening.[10]

[11]

### Step 1: Synthesis of 2-Amino-4-tert-butylthiazole (Hantzsch Thiazole Synthesis)

- Materials:

- 1-Bromo-3,3-dimethyl-2-butanone (1-bromopinacolone)
- Thiourea
- Ethanol

- Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-3,3-dimethyl-2-butanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.[11]
- Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.[11]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 8.[11]
- The product, 2-amino-4-tert-butylthiazole, will precipitate. Collect the solid by vacuum filtration and wash with cold water.[11]
- Dry the product under vacuum. It can be used in the next step without further purification or recrystallized from an ethanol/water mixture.[11]

### Step 2: Bromination of 2-Amino-4-tert-butylthiazole

- Materials:

- 2-Amino-4-tert-butylthiazole
- N-Bromosuccinimide (NBS)

- Dichloromethane (DCM)
- 10% aqueous solution of sodium thiosulfate
- Saturated aqueous solution of sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Procedure:
  - Dissolve 2-amino-4-tert-butylthiazole (1 equivalent) in dichloromethane (DCM) in a round-bottom flask protected from light.[11]
  - Cool the solution to 0 °C in an ice bath.
  - Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, keeping the temperature below 5 °C.[11]
  - Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.[11]
  - Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.[11]
  - Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.[11]
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
  - Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-amino-5-bromo-4-tert-butylthiazole. [11]

## Visualizations

## Synthesis Workflows

## Protocol 1: Synthesis of 2-Bromothiazol-4-amine

Boc-protected 2-amino-5-bromothiazole

Rearrangement

Halogen Dance (LDA)

Boc-protected 2-amino-4-bromothiazole

Acidic Cleavage

Deprotection (TFA)

2-Bromothiazol-4-amine

## Protocol 2: Synthesis of 2-Amino-5-bromo-4-tert-butylthiazole

1-Bromo-3,3-dimethyl-2-butanone      Thiourea

Thiourea, EtOH

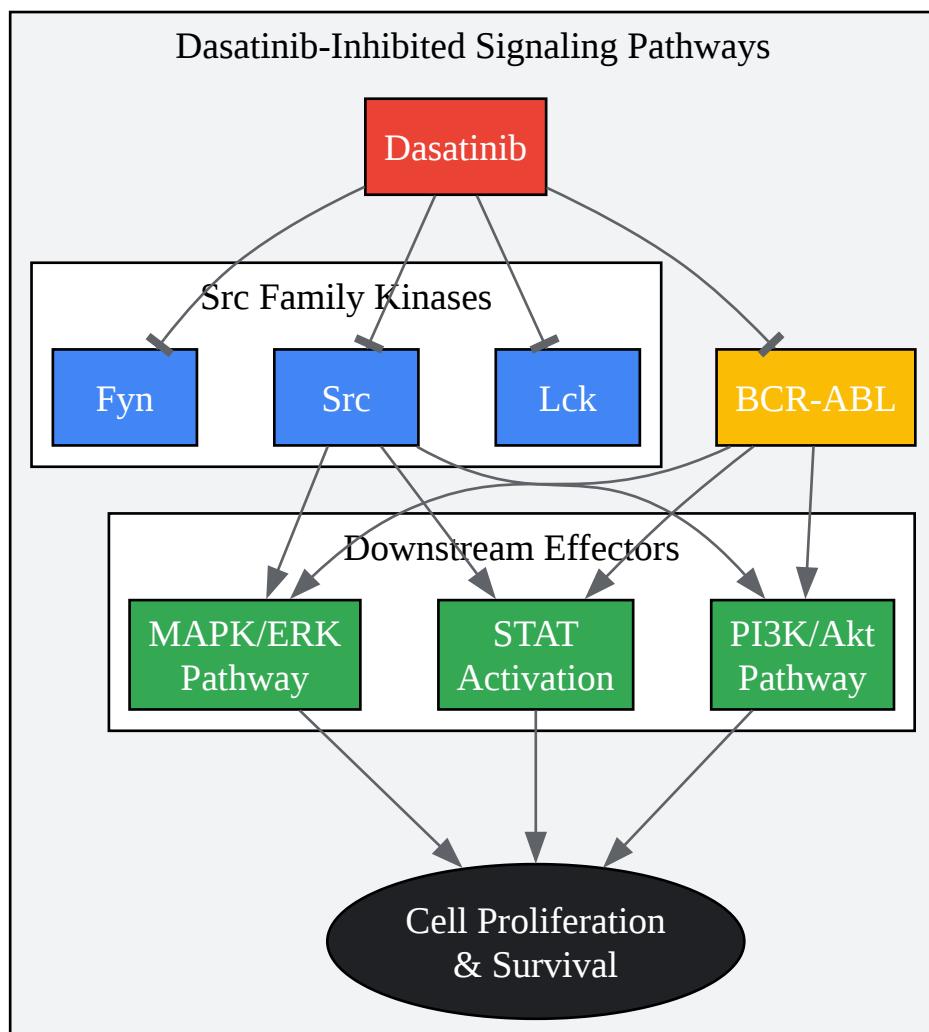
Hantzsch Synthesis

2-Amino-4-tert-butylthiazole

NBS, DCM

Bromination

2-Amino-5-bromo-4-tert-butylthiazole



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